molecular formula C7H9NOS B3178511 2-Propylthiazole-5-carbaldehyde CAS No. 60587-86-2

2-Propylthiazole-5-carbaldehyde

Cat. No. B3178511
CAS RN: 60587-86-2
M. Wt: 155.22 g/mol
InChI Key: SECWQIPPIPOHSZ-UHFFFAOYSA-N
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Description

2-Propylthiazole-5-carbaldehyde, also known as CAS No. 60587-86-2, is a compound with the molecular formula C7H9NOS . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Propylthiazole-5-carbaldehyde involves the use of manganese dioxide in benzene . A mixture of 2-propyl-5-hydroxymethyl-thiazole, benzene, and manganese dioxide is stirred at room temperature for several hours. Additional manganese dioxide is added, and the mixture is stirred for an extended period. The mixture is then filtered, and the filtrate is evaporated to dryness under reduced pressure to obtain 2-propyl-5-thiazolecarboxaldehyde .


Molecular Structure Analysis

The molecular weight of 2-Propylthiazole-5-carbaldehyde is 155.22 g/mol . It has 10 heavy atoms, 5 of which are aromatic . The molecule has 3 rotatable bonds, 2 hydrogen bond acceptors, and no hydrogen bond donors .


Physical And Chemical Properties Analysis

2-Propylthiazole-5-carbaldehyde has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a lipophilicity Log Po/w (iLOGP) of 1.69 . Its water solubility is 0.987 mg/ml or 0.00636 mol/l .

Scientific Research Applications

Synthetic Pathways and Heterocyclic Chemistry
2-Propylthiazole-5-carbaldehyde is a compound of interest in the field of organic synthesis and heterocyclic chemistry. Research has shown that compounds like 2-substituted 5-oxazolecarbaldehydes, which share structural similarities with 2-Propylthiazole-5-carbaldehyde, can be synthesized through intramolecular reactions involving propargylamides. This process is facilitated by Pd(II) salts in the presence of reoxidant agents, providing a valuable synthetic pathway to 5-oxazolecarbaldehydes. These methods offer alternatives to the traditional formylation of oxazole rings, which often present challenges in terms of regioselectivity and yield (Beccalli et al., 2008).

Material Science and Optical Applications
In the realm of material science, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized, starting from compounds structurally related to 2-Propylthiazole-5-carbaldehyde. These derivatives exhibit potential non-linear optical properties, which are significant for applications in fields like photonics and optoelectronics. The synthesis involves innovative methods such as sonochemical reductive methylation, highlighting the compound's role in developing advanced materials with unique optical characteristics (Hrobárik et al., 2004).

Pharmaceutical and Biological Research
In pharmaceutical research, derivatives of benzothiazole, a core structure related to 2-Propylthiazole-5-carbaldehyde, have been explored for their antimicrobial potential. Specifically, thiazole-substituted thiosemicarbazide derivatives have shown inhibitory activity against various strains of Mycobacterium tuberculosis and Mycobacterium bovis, alongside potential antibacterial activity against Gram-negative and Gram-positive bacteria. Such studies underscore the potential of 2-Propylthiazole-5-carbaldehyde derivatives in the development of new antimicrobial agents (Abhale et al., 2017).

Chemical Stability and Synthesis
The chemical stability and reactivity of compounds similar to 2-Propylthiazole-5-carbaldehyde have been a subject of study, leading to insights into the synthesis of novel quinoline-3-carbaldehyde hydrazones. These compounds, featuring a 1,2,4-triazole or benzotriazole moiety, exhibit significant cytotoxic properties against various human tumor cell lines, suggesting their potential in cancer research (Korcz et al., 2018).

Safety And Hazards

The safety information for 2-Propylthiazole-5-carbaldehyde indicates that it is harmful if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not eating, drinking, or smoking when using this product . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-propyl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-3-7-8-4-6(5-9)10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECWQIPPIPOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylthiazole-5-carbaldehyde

Synthesis routes and methods I

Procedure details

A mixture of 21 g of 2-propyl-5-hydroxymethyl-thiazole, 1000 ml of benzene and 100 g of manganese dioxide was stirred at room temperature for 3 hours and after the addition of another 40 g of manganese dioxide, the mixture was stirred for 2 hours at room temperature. Another 20 g of manganese dioxide were added to the reaction mixture which was then stirred for 16 hours at room temperature and was filtered. The filter was washed with methylene chloride and the filtrate was evaporated to dryness under reduced pressure to obtain 18.5 g of 2-propyl-5-thiazolecarboxaldehyde.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 g of manganese dioxide were added to 21 g of 2-propyl-5-thiazole-methanol in 1000 ml of benzene and the mixture was stirred for 3 hours at room temperature. 40 g of manganese dioxide were added and the mixture was stirred at room temperature for 2 hours after which another 20 g of managanese dioxide was added. The mixture was stirred for 16 hours at room temperature and was filtered and the filter was washed with methylene chloride. The filtrate was evaporated to dryness under reduced pressure to obtain 18.5 g of 2-propyl-5-thiazolecarboxaldehyde.
[Compound]
Name
dioxide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Two
Quantity
40 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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